1,5-Dihydroxy-3-methylanthraquinone
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Overview
Description
1,5-Dihydroxy-3-methylanthraquinone is a derivative of anthraquinone, a polycyclic aromatic compound known for its diverse applications in various fields such as dyes, pigments, and pharmaceuticals. This compound features two hydroxyl groups (-OH) at positions 1 and 5, and a methyl group (-CH3) at position 3 on the anthraquinone core structure.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Friedel-Crafts acylation of anthraquinone with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Alternative Methods: Another approach involves the oxidation of 1,5-dihydroxy-3-methylanthrone using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.
Continuous Process: Some manufacturers employ continuous flow reactors to enhance production efficiency and ensure consistent product quality.
Chemical Reactions Analysis
1,5-Dihydroxy-3-methylanthraquinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce anthraquinone-1,5,8-trisulfonic acid, a key intermediate in the production of dyes.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroxyanthrone, which is useful in organic synthesis.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthraquinone core, leading to the formation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: KMnO4, HNO3, and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Lewis acids like AlCl3 and strong bases such as sodium hydroxide (NaOH) are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Anthraquinone-1,5,8-trisulfonic acid, anthraquinone-1,5-dione.
Reduction Products: 1,5-Dihydroxy-3-methylanthrone.
Substitution Products: Various functionalized anthraquinones.
Scientific Research Applications
1,5-Dihydroxy-3-methylanthraquinone has found applications in several scientific research areas:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and dyes.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: It is used in the production of pigments, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,5-Dihydroxy-3-methylanthraquinone exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
1,5-Dihydroxy-3-methylanthraquinone is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1,5-Dihydroxy-2-methylanthraquinone, 1,5-Dihydroxy-4-methylanthraquinone, 1,5-Dihydroxy-6-methylanthraquinone.
Uniqueness: The presence of the methyl group at position 3 distinguishes it from other derivatives, affecting its chemical reactivity and biological activity.
Properties
CAS No. |
21891-63-4 |
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Molecular Formula |
C15H10O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
1,5-dihydroxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O4/c1-7-5-9-13(11(17)6-7)14(18)8-3-2-4-10(16)12(8)15(9)19/h2-6,16-17H,1H3 |
InChI Key |
IYNJGYCVIYBFBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC=C3)O |
Origin of Product |
United States |
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